molecular formula C21H26O2 B1671452 Gestodene CAS No. 60282-87-3

Gestodene

Cat. No.: B1671452
CAS No.: 60282-87-3
M. Wt: 310.4 g/mol
InChI Key: SIGSPDASOTUPFS-XUDSTZEESA-N
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Description

Gestodene is a synthetic progestogen, a type of hormone used in various hormonal contraceptives. It is known for its high progestational activity and is often used in combination with estrogen in oral contraceptives. This compound was first introduced for medical use in 1987 and is sometimes referred to as a “third-generation” progestin .

Mechanism of Action

Target of Action

Gestodene is a progestogen hormonal contraceptive . Its primary target is the Progesterone receptor . Progesterone receptors play a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy.

Mode of Action

This compound acts as a binder and activator of the progesterone receptor . By binding to these receptors, it mimics the action of natural progesterone, leading to changes in the endometrium that make it less suitable for implantation and thickening of cervical mucus, which makes it more difficult for sperm to enter the uterus .

Biochemical Pathways

It is known that this compound exerts its effects primarily through its interaction with the progesterone receptor, influencing various downstream effects related to fertility and the menstrual cycle .

Pharmacokinetics

This compound exhibits high bioavailability, with absorption in vitro being 99% . It is extensively bound to plasma proteins . The metabolism of this compound occurs in the liver via reduction and hydroxylation . The elimination half-life of this compound is approximately 12-15 hours , and it is excreted in urine .

Result of Action

The binding and activation of the progesterone receptor by this compound result in changes in the endometrium and cervical mucus, as mentioned earlier. These changes reduce the likelihood of successful implantation and make it more difficult for sperm to enter the uterus, thereby providing contraceptive efficacy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain medications can interact with this compound, potentially altering its effectiveness . Additionally, individual genetic variations can influence how a person metabolizes this compound, which can impact its efficacy . .

Biochemical Analysis

Biochemical Properties

Gestodene is an agonist of the progesterone receptor . It binds to the progesterone receptor, which is the biological target of progestogens like progesterone . This interaction plays a crucial role in its function as a contraceptive.

Cellular Effects

This compound, as a progestogen, has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it can cause changes in menstrual cycles, which is a cellular process .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding and activating the progesterone receptor . This activation exerts its effects at the molecular level, influencing gene expression and potentially causing enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a half-life of 16 to 18 hours This indicates its stability and potential long-term effects on cellular function

Dosage Effects in Animal Models

Information on the effects of this compound dosage in animal models is currently limited. It is known that this compound achieves contraceptive efficacy with the lowest dose of any progestin in a combined oral contraceptive .

Metabolic Pathways

This compound is metabolized in the liver via reduction of the δ4-3-keto group to form 3,5-tetrahydrogenated metabolites (major pathway) and via hydroxylation at the C1, C6, and C11 positions . This indicates that this compound is involved in significant metabolic pathways in the body.

Transport and Distribution

It is known that this compound is bound to serum albumin and to sex hormone-binding globulin (SHBG) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gestodene involves several steps, starting from basic steroidal structures. One common method involves the selective protection of the 3-position carbonyl group by diol on 13 beta-ethyl-15 alpha-acetoxyl-gonane-4-ene-3,17-diketone. This intermediate is then subjected to various chemical reactions, including reduction and hydroxylation, to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using readily available raw materials and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process often includes steps such as reaction injection molding at elevated temperatures to form intravaginal rings containing this compound .

Chemical Reactions Analysis

Types of Reactions

Gestodene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include reducing agents like sodium borohydride and hydroxylating agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which can be further used in pharmaceutical formulations .

Scientific Research Applications

Gestodene has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Gestodene is often compared with other progestogens, such as desogestrel, norgestimate, and levonorgestrel. These compounds share similar structures and functions but differ in their pharmacokinetic properties and clinical effects. This compound is unique in its high progestational activity and low androgenic effects, making it a preferred choice in certain hormonal contraceptives .

List of Similar Compounds

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGSPDASOTUPFS-XUDSTZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046478
Record name Gestodene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gestodene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

This estrogen-progestogen combination acts by inhibiting ovulation by suppression of the mid-cycle surge of luteinizing hormone, the inspissation of cervical mucus so as to constitute a barrier to sperm, and the rendering of the endometrium unreceptive to implantation., Gestodene, one of three new gonane progestins, is the most potent on a per weight basis in regard to progestational effects and has little or no estrogenic effect. In in vivo animal studies, gestodene also has less androgenic activity compared with progestins found in older combination oral contraceptive formulations. It binds to mineralocorticoid receptors and consequently is a competitive aldosterone inhibitor, leading to speculation that it may be beneficial in hypertensive patients. ...In general, studies show that the incidence of side effects associated with the progestin and estrogen components tends to be low, with very little impact on lipid and carbohydrate metabolism. ..., Gestodene (17 alpha-ethynyl-13 beta-ethyl-17 beta-hydroxy-4, 15-gonadien-3-one) is the most potent synthetic progestin currently available and it is widely used as a fertility regulating agent in a number of contraceptive formulations because of its high effectiveness, safety and acceptability. The observation that contraceptive synthetic progestins exert hormone-like effects other than their progestational activities, prompted us to investigate whether gestodene (GSD) administration may induce estrogenic effects, even though the GSD molecule does not interact with intracellular estrogen receptors (ER). To assess whether GSD may exert estrogenic effects through some of its neutral metabolites, a series of experimental studies were undertaken using GSD and three of its A-ring reduced metabolites. Receptor binding studies by displacement analysis confirmed that indeed GSD does not bind to the ER, whereas its 3 beta,5 alpha-tetrahydro reduced derivative (3 beta GSD) interacts with a relative high affinity with the ER. The 3 alpha,5 alpha GSD isomer (3 alpha GSD) also binds to the ER, though to a lesser extent. The ability of the A-ring reduced GSD derivatives to induce estrogenic actions was evaluated by the use of two different molecular bioassays: (a) transactivation of a yeast system co-transfected with the human ER alpha (hER alpha) gene and estrogen responsive elements fused to the beta-galactosidase reporter vector and (b) transactivation of the hER alpha-mediated transcription of the chloramphenicol acetyl transferase (CAT) reporter gene in a HeLa cells expression system. The estrogenic potency of 3 beta GSD was also assessed by its capability to induce estrogen-dependent progestin receptors (PR) in the anterior pituitary of castrated female rats. The results demonstrated that 3 beta GSD and 3 alpha GSD were able to activate, in a dose-dependent manner, the hER alpha-mediated transcription of both the beta-galactosidase and the CAT reporter genes in the yeast and HeLa cells expression systems respectively. In both assays the 3 beta derivative of GSD exhibited a significantly greater estrogenic effect than its 3 alpha isomer, while unchanged GSD and 5 alpha GSD were completely ineffective. Neither 3 beta GSD nor 3 alpha GSD exhibited estrogen synergistic actions. Interestingly, the pure steroidal anti-estrogen ICI-182,780 diminished the transactivation induced by 3 beta GSD and 3 alpha GSD in the yeast expression system. Furthermore, administration of 3 beta GSD resulted in a significant increase of estrogen-dependent PR in the anterior pituitaries of castrated rats in comparison with vehicle-treated animals. The characteristics of the 3 beta GSD-induced PR were identical to those induced by estradiol benzoate. The overall results demonstrate that 3 beta GSD and its 3 alpha isomeric alcohol specifically bind to the ER and possess a weak intrinsic estrogenic activity, whereas unmodified GSD does not. The data contribute to a better understanding of the GSD mechanism of action and allow the hypothesis to be advanced that the slight estrogenlike effects attributable to GSD are mediated by its non-phenolic, tetrahydro reduced metabolites., Studies on the highly progestogenic compound gestodene have demonstrated that its progestogenic activity in an in-vivo system is far lower than those of its in-vitro binding or receptor activation; however, its androgenic activity in vitro has been confirmed and it appears to have weak binding activity to the glucocorticoid receptor . Its weak estrogenic activity (transactivation of estrogen receptor-mediated gene expression in model cells) appears to derive from its metabolism to the A-ring-reduced metabolites, 3beta- and 3alpha,5alpha-tetrahydrogestodene, and is probably mediated by the activity of 5alpha-reductase. These metabolites appeared to be selective agonists of estrogen receptor-alpha but not of estrogen receptor-beta. The parent compound did not activate estrogen receptors-alpha or -beta., For more Mechanism of Action (Complete) data for GESTODENE (6 total), please visit the HSDB record page.
Record name GESTODENE
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Color/Form

Crystals from acetone-hexane

CAS No.

60282-87-3
Record name Gestodene
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Record name Gestodene [USAN:INN:BAN]
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Record name Gestodene
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Record name GESTODENE
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Record name GESTODENE
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Record name Gestodene
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Melting Point

197.9 °C
Record name Gestodene
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Record name GESTODENE
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Record name Gestodene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015668
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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